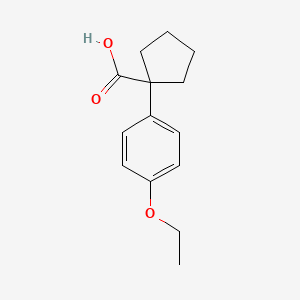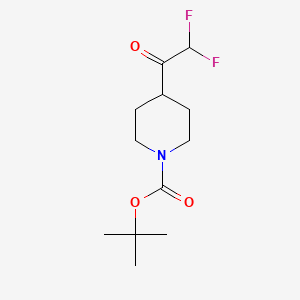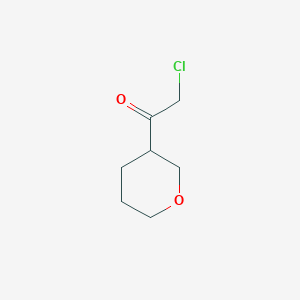
2-Chloro-1-(oxan-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(oxan-3-yl)ethan-1-one is a chemical compound with the molecular formula C7H11ClO2. It is a chlorinated derivative of oxane (tetrahydropyran) and is often used in various chemical synthesis processes. The compound is known for its reactivity and versatility in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(oxan-3-yl)ethan-1-one typically involves the chlorination of oxane derivatives. One common method includes the reaction of oxane with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(oxan-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or ethers.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Substitution: Formation of substituted oxane derivatives.
Reduction: Formation of alcohols or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
2-Chloro-1-(oxan-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(oxan-3-yl)ethan-1-one involves its reactivity with nucleophiles due to the presence of the electrophilic carbon-chlorine bond. This reactivity allows it to participate in various substitution and addition reactions. The compound can interact with biological molecules, potentially inhibiting or modifying enzyme activity and metabolic pathways.
Comparison with Similar Compounds
- 2-Chloro-1-(oxan-2-yl)ethan-1-one
- 2-Chloro-1-(oxan-4-yl)ethan-1-one
- 2-Chloro-1-(oxolan-2-yl)ethan-1-one
Comparison: 2-Chloro-1-(oxan-3-yl)ethan-1-one is unique due to its specific substitution pattern on the oxane ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C7H11ClO2 |
|---|---|
Molecular Weight |
162.61 g/mol |
IUPAC Name |
2-chloro-1-(oxan-3-yl)ethanone |
InChI |
InChI=1S/C7H11ClO2/c8-4-7(9)6-2-1-3-10-5-6/h6H,1-5H2 |
InChI Key |
XBUVXQBDPWYVDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




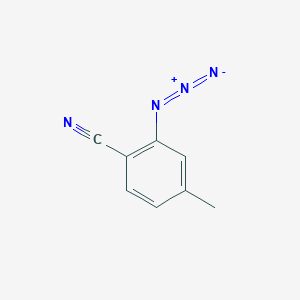
![4-Ethoxybicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13600173.png)




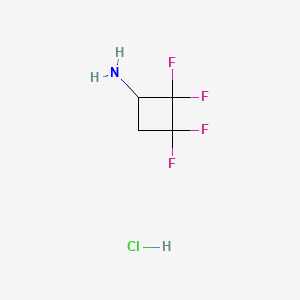
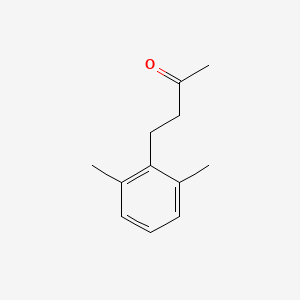
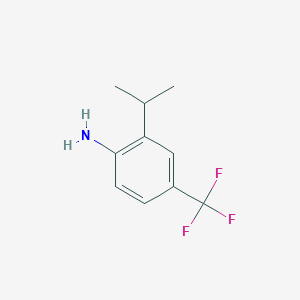
![[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronicacid](/img/structure/B13600211.png)
